molecular formula C14H13IO2 B13890219 1-Iodo-2-methoxy-4-phenylmethoxybenzene

1-Iodo-2-methoxy-4-phenylmethoxybenzene

Cat. No.: B13890219
M. Wt: 340.16 g/mol
InChI Key: UZBDGCLAHAUGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methoxy-4-phenylmethoxybenzene is an organic compound characterized by the presence of iodine, methoxy, and phenylmethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-2-methoxy-4-phenylmethoxybenzene typically involves multiple steps, including halogenation and protection reactionsIndustrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification techniques .

Chemical Reactions Analysis

1-Iodo-2-methoxy-4-phenylmethoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methoxy-4-phenylmethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxy-4-phenylmethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Iodo-2-methoxy-4-phenylmethoxybenzene can be compared with other similar compounds such as:

  • 1-Iodo-2-methoxy-4-methylbenzene
  • 1-Iodo-4-methoxy-2-methylbenzene
  • 2-Iodoanisole
  • p-Iodoanisole

These compounds share similar structural features but differ in the positioning and types of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of iodine, methoxy, and phenylmethoxy groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-2-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13IO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

UZBDGCLAHAUGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.